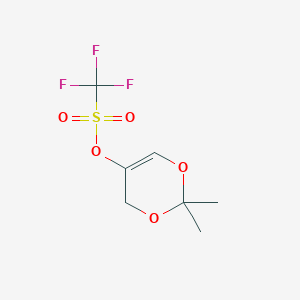![molecular formula C11H17NO4 B13972105 2-Azaspiro[4.5]decane-2,8-dicarboxylic acid](/img/structure/B13972105.png)
2-Azaspiro[4.5]decane-2,8-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Azaspiro[4.5]decane-2,8-dicarboxylic acid is a spiro compound characterized by a bicyclic structure where two rings are connected through a single carbon atom. This compound is notable for its unique 3D structural properties and inherent rigidity, making it a valuable scaffold in the synthesis of biologically active compounds .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azaspiro[4.5]decane-2,8-dicarboxylic acid can be achieved through various methods. One efficient method involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate, followed by a tandem radical addition and dearomatizing cyclization process . Another method includes the use of commercially available reagents such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods are often proprietary and may involve advanced catalytic processes and continuous flow techniques to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
2-Azaspiro[4.5]decane-2,8-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or carbonyl groups to form alcohols or alkanes.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution reagents: Alkyl halides, halogenating agents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
科学的研究の応用
2-Azaspiro[4.5]decane-2,8-dicarboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a scaffold in the synthesis of complex organic molecules and biologically active compounds.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential therapeutic applications, including as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 2-Azaspiro[4.5]decane-2,8-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, inhibiting their activity and modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
2-Azaspiro[4.5]decane-2,8-dicarboxylic acid can be compared with other similar spiro compounds, such as:
- 2,7-Diazaspiro[4.5]decane
- 2,7-Diazaspiro[4.4]nonane
- 2-Oxa-7-azaspiro[4.4]nonane
- 8-Oxa-2-azaspiro[4.5]decane
These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific 2,8-dicarboxylic acid functional groups, which confer distinct chemical and biological properties .
特性
分子式 |
C11H17NO4 |
|---|---|
分子量 |
227.26 g/mol |
IUPAC名 |
2-azaspiro[4.5]decane-2,8-dicarboxylic acid |
InChI |
InChI=1S/C11H17NO4/c13-9(14)8-1-3-11(4-2-8)5-6-12(7-11)10(15)16/h8H,1-7H2,(H,13,14)(H,15,16) |
InChIキー |
NZMMVGJRUWVORX-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CCC1C(=O)O)CCN(C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl 5-bromo-2-cyclopropylspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13972027.png)
![1-Oxa-6-azaspiro[2.5]octa-4,7-diene-4-carboxamide](/img/structure/B13972028.png)




![9-(dibenzo[b,d]thiophen-4-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole](/img/structure/B13972059.png)
![2-Ethyl-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13972062.png)



![Phenethyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate](/img/structure/B13972084.png)


